3-Biphenylacetic acid, 5-ethoxy-
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Overview
Description
5-Ethoxy-3-biphenylacetic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of biphenylacetic acid, where an ethoxy group is attached to the fifth position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of 5-Ethoxy-3-biphenylacetic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-biphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Ethoxy-3-biphenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-biphenylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenylacetic acid: The parent compound without the ethoxy group.
4-Ethoxy-3-biphenylacetic acid: A similar compound with the ethoxy group at a different position.
3-Methoxy-5-biphenylacetic acid: A compound with a methoxy group instead of an ethoxy group.
Uniqueness
5-Ethoxy-3-biphenylacetic acid is unique due to the specific position of the ethoxy group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and undergoes chemical reactions .
Properties
CAS No. |
61888-55-9 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(3-ethoxy-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C16H16O3/c1-2-19-15-9-12(10-16(17)18)8-14(11-15)13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,17,18) |
InChI Key |
IDQDNOFOJRPGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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